3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19F2NO4S and its molecular weight is 335.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with substitutions similar to the structure of interest, has been synthesized and evaluated for their potential in inhibiting carbonic anhydrase (CA), which plays a crucial role in various physiological processes. These compounds have shown interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. Such sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are significant for exploring new therapeutic agents for cancer treatment (Gul et al., 2016).
Photodynamic Therapy Applications
Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective Type II mechanisms in photodynamic cancer therapy (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to the compound of interest, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into potential treatments for neurological conditions (Röver et al., 1997).
Synthesis and COX-2 Inhibition
Studies on the synthesis of benzenesulfonamide derivatives and their selective inhibition of cyclooxygenase-2 (COX-2) have led to the identification of compounds with significant therapeutic potential. The introduction of fluorine atoms has notably increased COX1/COX-2 selectivity, aiding in the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target kinase, potentially altering its activity and disrupting the map kinase signal transduction pathway .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway, which has downstream effects on cellular processes such as cell growth, differentiation, and programmed cell death . The disruption of this pathway can lead to various cellular responses, depending on the specific context and environment.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the status of the MAP kinase signal transduction pathway. By interacting with the Dual specificity mitogen-activated protein kinase kinase 1, the compound can potentially influence cell growth, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-12-4-3-11(9-13(12)16)22(19,20)17-10-14(21-8-7-18)5-1-2-6-14/h3-4,9,17-18H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVYBAHIJWRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.